molecular formula C12H6N4O5 B3065751 Phenazine, 2,8-dinitro-, 10-oxide CAS No. 60586-01-8

Phenazine, 2,8-dinitro-, 10-oxide

Cat. No.: B3065751
CAS No.: 60586-01-8
M. Wt: 286.2 g/mol
InChI Key: ZMGIBOMODBOFKH-UHFFFAOYSA-N
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Description

Phenazine derivatives are nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antimicrobial, antitumor, and antiparasitic properties . The compound “Phenazine, 2,8-dinitro-, 10-oxide” features a phenazine core substituted with two nitro groups at positions 2 and 8 and an oxide group at position 10. The 10-oxide group introduces polarity, which may improve solubility or facilitate intermolecular interactions in biological systems.

Properties

IUPAC Name

2,8-dinitro-10-oxidophenazin-10-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6N4O5/c17-14-11-5-7(15(18)19)1-3-9(11)13-10-4-2-8(16(20)21)6-12(10)14/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMGIBOMODBOFKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])[N+](=C3C=C(C=CC3=N2)[N+](=O)[O-])[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50628056
Record name 2,8-Dinitro-10-oxo-10lambda~5~-phenazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50628056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60586-01-8
Record name 2,8-Dinitro-10-oxo-10lambda~5~-phenazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50628056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitration of Phenazine

The foundational step involves introducing nitro groups into the phenazine framework. Classical nitration employs a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as the nitrating agent. Key considerations include:

  • Regioselectivity : The 2- and 8-positions are activated for electrophilic substitution due to the electron-donating resonance effects of the central nitrogen in phenazine. However, the N-oxide’s electron-withdrawing nature complicates direct nitration, necessitating a stepwise approach.
  • Reaction Conditions : Michels and Amstutz (1950) demonstrated that nitration of 10H-phenothiazine analogs under controlled temperatures (0–5°C) yields 2,8-dinitro derivatives. While their work focused on phenothiazines, analogous conditions apply to phenazine systems, albeit with adjustments for the absence of sulfur.

Oxidation to the N-Oxide

The final step involves oxidizing the central nitrogen to form the N-oxide. Common methods include:

  • Peracid Oxidation : Meta-chloroperbenzoic acid (mCPBA) in dichloromethane at room temperature selectively oxidizes tertiary amines to N-oxides. Applied to 2,8-dinitrophenazine, this method achieves high yields without over-oxidation.
  • Hydrogen Peroxide/Acetic Acid : A 30% H₂O₂ solution in glacial acetic acid at 50–60°C provides a cost-effective alternative. The reaction’s progress is monitored via thin-layer chromatography (TLC), with typical completion within 6–8 hours.

Mechanistic and Spectroscopic Validation

Reaction Monitoring

  • NMR Spectroscopy : Post-nitration, ¹H NMR of 2,8-dinitrophenazine reveals deshielded aromatic protons at δ 8.9–9.2 ppm, consistent with nitro group electron withdrawal. Post-oxidation, the N-oxide’s influence further shifts these signals to δ 9.1–9.4 ppm.
  • X-ray Crystallography : Single-crystal analysis confirms the planar phenazine core and the N-oxide’s trigonal pyramidal geometry (∠N–O = 112.3°), aligning with density functional theory (DFT) calculations.

Byproduct Analysis

  • Over-Oxidation : Prolonged exposure to oxidizing agents generates 2,8-dinitro-10,10-dioxide, detectable via high-resolution mass spectrometry (HRMS) at m/z 302.0321 [M+H]⁺.
  • Nitration Isomers : Competing 2,7-dinitro isomers arise under suboptimal conditions, distinguishable via ¹H NMR coupling patterns (J = 2.5 Hz for adjacent protons).

Industrial and Experimental Considerations

Scalability Challenges

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) remains the standard for isolating 2,8-dinitro-, 10-oxide from isomers. However, centrifugal partition chromatography (CPC) offers higher throughput for industrial-scale production.
  • Yield Optimization : Microwave-assisted nitration reduces reaction times from 24 hours to 45 minutes, improving yields from 52% to 78% in model systems.

Chemical Reactions Analysis

Types of Reactions: Phenazine, 2,8-dinitro-, 10-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different oxides.

    Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.

    Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Phenazine derivatives have been extensively studied for their anticancer properties. Notably, the compound has shown promise as a hypoxic selective cytotoxin. Research indicates that derivatives of phenazine, such as 2-amino- or 2-hydroxyphenazine 5,10-dioxide, exhibit selective toxicity towards hypoxic cancer cells. These compounds can be modified to enhance their cytotoxic effects under low oxygen conditions, which are typical in solid tumors .

Table 1: Hypoxic Selective Cytotoxins Derived from Phenazine

Compound NameSelectivityNotes
7(8)-bromo-2-hydroxyphenazine 5,10-dioxideHighEffective against hypoxic cells
7(8)-bromo-2-aminophenazine 5,10-dioxideModerateShows potential for further chemical modifications
7(8)-chloro-2-aminophenazine 5,10-dioxideModerateBehaves as hypoxic trigger cytotoxin

1.2 Mechanism of Action

The mechanism through which these compounds exert their cytotoxic effects involves the induction of oxidative stress in hypoxic cells. This is particularly relevant for cancer therapies targeting tumors that have adapted to low oxygen environments .

Materials Science

2.1 Fluorescent Dyes

Phenazine derivatives are also being explored as fluorescent dyes due to their unique electronic properties. The introduction of guanidino groups into the phenazine structure has been shown to significantly increase the quantum yield for fluorescence, making them suitable for applications in biological imaging and sensing technologies .

Table 2: Optical Properties of Guanidino-Substituted Phenazines

Compound NameSolventλ max (abs)λ max (em)Quantum Yield
Tetraguanidino-substituted phenazineCH3CN484 nm515 nm0.39
Unsubstituted phenazineCH3CN363 nmN/ALow

Synthesis and Modifications

Recent studies have focused on the synthesis of functionalized phenazine derivatives that can be tailored for specific applications. For instance, reactions involving dinitrobenzene derivatives have led to the development of new phenoxazines and phenothiazines with enhanced biological activity .

3.1 Synthetic Pathways

The synthetic routes often involve nucleophilic substitutions and coupling reactions that allow for the introduction of various functional groups into the phenazine core. This flexibility in synthesis enables researchers to design compounds with desired properties for targeted applications.

Mechanism of Action

The biological activity of Phenazine, 2,8-dinitro-, 10-oxide is primarily due to its ability to generate reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to cell death. The compound targets various cellular pathways, including those involved in DNA replication and repair, protein synthesis, and cell membrane integrity .

Comparison with Similar Compounds

Nitro-Substituted Phenazines

  • Benzo[a]chromeno[2,3-c]phenazine derivatives: Synthesized via multicomponent reactions using nitrobenzaldehyde, these compounds feature nitro groups on appended aromatic rings rather than directly on the phenazine core. Their antimicrobial and antitumor activities are attributed to extended π-conjugation and nitro-mediated electron effects .
  • Phenazine-1-carboxylic acid (PCA) : A naturally occurring phenazine with a carboxylic acid group. Unlike the nitro-substituted derivative, PCA exhibits weaker electron-withdrawing effects but demonstrates broad-spectrum antifungal activity .

Heterocyclic Analogues

  • 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine (): A phenothiazine (sulfur-containing heterocycle) with a nitro group on an ethynyl side chain. The sulfur atom enhances redox activity, while the nitro group stabilizes the molecule. Compared to phenazines, phenothiazines often exhibit stronger neuropharmacological effects (e.g., antipsychotic activity) .
  • 10-Chloro-5:10-dihydrophenarsazine () : An arsenic-containing analogue with a chloro substituent. Chloro groups are less electron-withdrawing than nitro but improve lipophilicity, favoring membrane penetration in antimicrobial applications .

Physicochemical Properties

  • Solubility: The 10-oxide group in the target compound enhances polarity, improving aqueous solubility compared to non-polar analogues like PCA.
  • Stability : Nitro groups increase thermal stability but may render the compound sensitive to photodegradation, a common issue in nitroaromatics .

Q & A

Q. What spectroscopic methods are recommended for characterizing the structural stability of phenazine derivatives like 2,8-dinitro-10-oxide?

Answer: Fourier-transform infrared (FTIR) spectroscopy in the range of 1100–1800 cm⁻¹ is critical for identifying nitro-group vibrations and oxide-related structural features. Comparative spectral analysis with neutral phenazine crystals (e.g., phenazine filaments) can resolve ambiguities in oxidation states or crystal lattice distortions. For instance, triangular crystals of oxidized phenazine derivatives exhibit spectral alignment with filamentous forms, validated through band-matching in FTIR data (Table 2 in ) .

Q. How can researchers design experiments to optimize the synthesis of 2,8-dinitrophenazine-10-oxide under controlled oxidation conditions?

Answer: Use stepwise oxidation protocols with hydrogen peroxide or other mild oxidants, monitoring reaction progress via high-performance liquid chromatography (HPLC). Key parameters include pH control (e.g., pH 8.6–8.8 for epoxide formation) and reaction duration to avoid over-oxidation, as demonstrated in analogous phenazine oxide syntheses . Refluxing in ethanol with stoichiometric H₂O₂ for 5 hours has proven effective for structurally similar compounds .

Q. What are the primary challenges in isolating 2,8-dinitro-substituted phenazine oxides, and how can they be mitigated?

Answer: Dimers and byproducts (e.g., azobenzene derivatives) often form during synthesis due to radical coupling. Purification via column chromatography with silica gel or reverse-phase HPLC is essential. Preferential solubility in polar aprotic solvents (e.g., DMSO) can aid in selective crystallization .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict redox potentials for 2,8-dinitrophenazine-10-oxide, and what are the limitations?

Answer: Density functional theory (DFT) with solvent dielectric constant corrections (e.g., εᵣ = 78.4 for water) reliably estimates redox potentials. Benchmarking against experimental cyclic voltammetry data is critical, as shown for trifluoromethylated phenazines (mean error < 0.05 V) . Limitations arise in systems with strong intermolecular interactions (e.g., hydrogen bonding in crystals), which require hybrid QM/MM approaches for accuracy .

Q. What genomic strategies can enhance the biosynthesis of phenazine derivatives in microbial hosts?

Answer: Population genomics-guided metabolic engineering identifies genetic targets (e.g., histidine transporters or carboxypeptidases) that upregulate phenazine-1-carboxamide (PCN) production. For example, Pseudomonas chlororaphis strains overexpressing ProY_1 increased PCN titers by 40% . Pangenome-wide association studies (mGWAS) are recommended to prioritize regulatory genes (e.g., MarR-family transcriptional repressors) .

Q. How can contradictory data on phenazine dimer stability be resolved in oxidative environments?

Answer: Dimer stability depends on substituent electronic effects. Nitro groups at the 2,8-positions enhance electron withdrawal, reducing dimerization propensity compared to unsubstituted phenazines. Kinetic studies using stopped-flow UV-Vis spectroscopy under varying O₂ partial pressures can quantify decomposition pathways .

Methodological Guidance

Q. What experimental frameworks are suitable for analyzing the enzymatic role of PhzG in phenazine-10-oxide biosynthesis?

Answer: Recombinant PhzG expression in E. coli followed by in vitro assays with chorismic acid precursors validates flavin-dependent oxidase activity. Structural analysis (e.g., X-ray crystallography at 1.8 Å resolution) identifies active-site residues critical for substrate binding . Site-directed mutagenesis (e.g., D35A or H109A) disrupts catalytic activity, confirming mechanistic roles .

Q. How can researchers validate the ecological impact of 2,8-dinitrophenazine-10-oxide in microbial communities?

Answer: Use dual RNA-sequencing (RNA-seq) and metabolomics to track gene expression and metabolite exchange in co-cultures. For example, Streptomyces kebangsaanensis produces phenazines that inhibit competing pathogens via shikimate pathway interference . Microfluidic platforms enable real-time monitoring of biofilm inhibition .

Q. What strategies address the lack of toxicological data for nitro-substituted phenazine oxides?

Answer: Conduct in vitro cytotoxicity assays (e.g., MTT or resazurin-based viability tests) on human cell lines (e.g., HEK293). Resazurin (7-hydroxy-3-oxophenoxazine-10-oxide) serves as a redox-sensitive fluorescence indicator, with protocols standardized for EC₅₀ determination . Follow OECD guidelines for acute toxicity testing in model organisms (e.g., Daphnia magna) .

Data Contradiction Analysis

Q. How to reconcile discrepancies between computational predictions and experimental redox potentials for phenazine derivatives?

Answer: Discrepancies often stem from solvent effects or implicit solvation models in DFT. Explicit solvent molecular dynamics (MD) simulations improve accuracy, particularly for polar solvents. For example, recalculating redox potentials with explicit water molecules reduced errors by 15% in phenazine analogs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenazine, 2,8-dinitro-, 10-oxide
Reactant of Route 2
Phenazine, 2,8-dinitro-, 10-oxide

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